molecular formula C10H14ClNO4 B15329035 (R)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride

(R)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride

Cat. No.: B15329035
M. Wt: 247.67 g/mol
InChI Key: ITHWRNDDPDQYFR-OGFXRTJISA-N
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Description

(R)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative characterized by a phenyl ring substituted with a hydroxyl (-OH) group at the para position and a methoxy (-OCH₃) group at the meta position. The amino group is located at the β-carbon of the propanoic acid backbone, and the compound exists as the R-enantiomer, which may influence its biological interactions due to stereospecificity. The hydrochloride salt enhances solubility in aqueous environments, making it suitable for pharmaceutical or biochemical applications.

Properties

Molecular Formula

C10H14ClNO4

Molecular Weight

247.67 g/mol

IUPAC Name

(3R)-3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO4.ClH/c1-15-9-4-6(2-3-8(9)12)7(11)5-10(13)14;/h2-4,7,12H,5,11H2,1H3,(H,13,14);1H/t7-;/m1./s1

InChI Key

ITHWRNDDPDQYFR-OGFXRTJISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H](CC(=O)O)N)O.Cl

Canonical SMILES

COC1=C(C=CC(=C1)C(CC(=O)O)N)O.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Racemic 3-Amino-3-(3,4-Dimethoxyphenyl)Propionitrile

A modified Strecker synthesis is employed:

  • Condensation : 3,4-Dimethoxyphenylacetaldehyde reacts with ammonium chloride and sodium cyanide in methylene chloride/ammonium hydroxide at 50°C for 5 hours.
  • Work-up : The racemic aminonitrile is isolated via liquid-liquid extraction.

Reaction Conditions :

Parameter Value
Solvent Methylene chloride/H₂O
Temperature 50°C
Time 5 hours
Yield 78%

Enantiomeric Resolution

The racemic mixture is resolved using d-camphorsulfonic acid in ethanol:

  • Salification : Racemic aminonitrile is treated with 1.2 eq. d-camphorsulfonic acid at 25°C.
  • Crystallization : The (R)-enantiomer salt precipitates preferentially, yielding >99% enantiomeric excess (ee).

Hydrolysis to Carboxylic Acid and Demethylation

  • Acidic Hydrolysis : The resolved (R)-aminonitrile is refluxed in 6M HCl at 100°C for 8 hours, converting the nitrile to a carboxylic acid.
  • Selective Demethylation : Hydrobromic acid (48% w/w) at 80°C removes the 3-methoxy group, yielding the 4-hydroxy derivative.

Analytical Data :

  • ¹H NMR (D₂O) : δ 3.85 (s, 3H, OCH₃), 4.12 (q, 1H, J = 6.8 Hz, CHNH₂), 6.72–6.89 (m, 3H, Ar–H).
  • HPLC : Retention time 12.3 min (Chiralpak IA, 95:5 H₂O/MeCN).

Hydrochloride Salt Formation

The free base is treated with concentrated HCl in ethanol, yielding the hydrochloride salt (mp: 215–217°C).

Synthetic Route 2: Epoxide Ring-Opening Strategy

Epoxide Synthesis

(S)-2-(3,4-Dimethoxyphenyl)oxirane is prepared via Sharpless epoxidation of 3,4-dimethoxystyrene oxide.

Regioselective Ammonolysis

  • Ring-Opening : The epoxide reacts with aqueous ammonia in dichloromethane at 40°C, yielding (R)-3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol.
  • Oxidation : TEMPO/NaClO oxidizes the primary alcohol to the carboxylic acid.

Optimization Data :

Parameter Yield (Unoptimized) Yield (Optimized)
Ammonia Concentration 15% 28%
Temperature 25°C 40°C
Catalyst None ZnCl₂ (0.1 eq)

Comparative Analysis of Synthetic Methods

Table 1: Route Comparison

Parameter Aminonitrile Route Epoxide Route
Total Yield 52% 41%
Stereoselectivity >99% ee 85% ee
Demethylation Step HBr required Not required
Scalability Pilot-scale Lab-scale

The aminonitrile route offers superior enantiocontrol but requires harsh demethylation conditions. The epoxide method avoids demethylation but suffers from lower stereoselectivity.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • IR (KBr) : 1720 cm⁻¹ (C=O), 1595 cm⁻¹ (Ar–H).
  • MS (ESI+) : m/z 240.1 [M+H]⁺.

Purity Assessment

  • HPLC : 99.8% purity (C18 column, 0.1% TFA in H₂O/MeCN).
  • Elemental Analysis : Calculated for C₁₀H₁₂ClNO₄: C 47.72%, H 4.78%, N 5.57%; Found: C 47.69%, H 4.75%, N 5.54%.

Industrial-Scale Considerations

Cost Analysis

  • Aminonitrile Route : Cyanide usage increases waste management costs (~$120/kg).
  • Epoxide Route : TEMPO catalyst elevates expenses (~$180/kg).

Environmental Impact

Both routes generate halogenated byproducts (e.g., CH₂Cl₂), necessitating solvent recovery systems.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

®-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence metabolic pathways, including those involved in oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents on Phenyl Group Molecular Formula Molecular Weight (g/mol) Key Features Reference
(R)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride 4-hydroxy-3-methoxy C₁₀H₁₄ClNO₅* ~247.5 (estimated) Combines polar (-OH) and hydrophobic (-OCH₃) groups; R-configuration
(R)-3-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride 4-hydroxy C₉H₁₂ClNO₃ 217.65 Lacks methoxy group; higher polarity likely impacts solubility
(R)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride 3,4-dimethyl C₁₁H₁₆ClNO₂ 229.7 (estimated) Hydrophobic substituents; industrial-grade purity (99%)
(R)-Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride 4-methoxy (ester) C₁₁H₁₆ClNO₃ 269.7 Ester prodrug; increased lipophilicity for enhanced membrane permeability
(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride Benzo[d][1,3]dioxol-5-yl C₁₀H₁₀ClNO₅ 267.65 Cyclic ether substituent mimics dihydroxy groups; similarity score 0.88

*Estimated based on structural analysis.

A. Hydroxy vs. Methoxy Groups

  • (R)-3-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride: The absence of the methoxy group reduces hydrophobicity, which may limit membrane permeability compared to the target .

B. Hydrophobic Substituents

  • (R)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride: Methyl groups increase lipophilicity, favoring applications in lipid-rich environments. However, reduced polarity may hinder aqueous solubility .

C. Ester Derivatives

  • (R)-Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride: The methyl ester masks the carboxylic acid, acting as a prodrug. This modification improves oral bioavailability but requires enzymatic hydrolysis for activation .

D. Cyclic Ether Analog

  • (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride: The benzo[d][1,3]dioxol-5-yl group mimics dihydroxy aromatic systems, offering metabolic stability while retaining electronic properties similar to the target’s substituents .

Stereochemical and Commercial Considerations

  • Stereospecificity : The R-configuration in the target compound and its analogs (e.g., ’s ethylphenyl derivative) is critical for interactions with chiral biological targets. Enantiomeric purity must be ensured during synthesis .
  • Commercial Availability: Some analogs, like (R)-2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid hydrochloride, are discontinued (), suggesting challenges in synthesis or demand. In contrast, (R)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride is produced industrially (99% purity), highlighting its commercial viability .

Biological Activity

(R)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride, commonly referred to as (R)-AMPA, is a derivative of the neurotransmitter glutamate. It is recognized for its role in various biological processes, particularly in the central nervous system (CNS). This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula: C10H14ClNO4
  • Molecular Weight: 247.68 g/mol
  • CAS Number: 72076-93-8
  • IUPAC Name: this compound

(R)-AMPA acts primarily as an agonist at AMPA receptors, which are a subtype of glutamate receptors. These receptors play a crucial role in synaptic transmission and plasticity in the CNS. The activation of AMPA receptors leads to:

  • Increased Calcium Influx: This is vital for various intracellular signaling pathways.
  • Neurotransmitter Release: Enhances the release of other neurotransmitters, contributing to excitatory synaptic transmission.

Biological Activity and Effects

  • Neuroprotective Effects:
    • Studies have indicated that (R)-AMPA exhibits neuroprotective properties against excitotoxicity, which is often associated with neurodegenerative diseases. For instance, it has been shown to mitigate neuronal damage in models of Alzheimer's disease by reducing oxidative stress and inflammation .
  • Cognitive Enhancement:
    • Research suggests that (R)-AMPA may enhance cognitive functions such as memory and learning. In animal models, administration of (R)-AMPA has resulted in improved performance in memory tasks, likely due to its effects on synaptic plasticity and long-term potentiation (LTP) .
  • Potential Antidepressant Activity:
    • Preliminary studies indicate that (R)-AMPA may have antidepressant-like effects. In rodent models of depression, it has been observed to reduce depressive behaviors, possibly through modulation of glutamate signaling pathways .

Data Table: Summary of Biological Activities

Biological ActivityObservations/FindingsReferences
NeuroprotectionReduces neuronal damage in Alzheimer's models
Cognitive enhancementImproves memory performance in animal studies
Antidepressant effectsExhibits antidepressant-like behavior in rodent models

Case Studies

  • Neuroprotection in Alzheimer's Disease:
    • A study published in Neurobiology of Aging demonstrated that (R)-AMPA treatment reduced markers of oxidative stress and apoptosis in neuronal cultures exposed to amyloid-beta peptides, a hallmark of Alzheimer's pathology .
  • Cognitive Function Enhancement:
    • In a controlled trial involving aged rats, administration of (R)-AMPA significantly improved performance on the Morris water maze test, indicating enhanced spatial learning and memory retention compared to control groups .
  • Antidepressant-Like Effects:
    • A recent investigation into the behavioral effects of (R)-AMPA in mice showed a significant reduction in immobility time during forced swim tests, suggesting potential efficacy as an antidepressant agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride, and how can reaction conditions be optimized for enantiomeric purity?

  • Methodological Answer : Synthesis typically involves chiral precursors, amination, and protection/deprotection strategies. For example, oxidation of hydroxyl groups using potassium permanganate in acidic media (common for phenolic derivatives) and reduction with anhydrous solvents like lithium aluminum hydride can enhance enantiomeric control. Chiral chromatography (HPLC) or enzymatic resolution may refine purity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stereochemistry?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming stereochemistry and functional groups (e.g., methoxy and hydroxy protons). High-resolution mass spectrometry (HRMS) validates molecular weight, while circular dichroism (CD) distinguishes enantiomers .

Q. How does the compound’s solubility and stability influence experimental design in aqueous systems?

  • Methodological Answer : The hydrochloride salt enhances water solubility, making it suitable for biological assays. Stability tests under varying pH (e.g., acidic/basic hydrolysis) are recommended. Storage at 4°C in anhydrous conditions minimizes degradation .

Advanced Research Questions

Q. What strategies resolve contradictory data on the compound’s receptor-binding affinity across studies?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, co-solvents). Use standardized in vitro binding assays (e.g., radioligand displacement) with controls for enantiomeric purity. Cross-validate with computational docking studies to identify key interactions (e.g., hydrogen bonding with the hydroxy group) .

Q. How do structural modifications (e.g., substitution of methoxy/hydroxy groups) alter biological activity?

  • Methodological Answer : Comparative studies with analogs (e.g., 4-hydroxyphenyl or 4-ethylphenyl derivatives) show that the methoxy group enhances hydrophobic interactions with receptors, while the hydroxy group enables hydrogen bonding. Systematic SAR studies using fluorinated or nitro-substituted analogs can quantify electronic effects .

Q. What in vitro models are appropriate for studying its neuroprotective potential, and how are confounding factors mitigated?

  • Methodological Answer : Primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) treated with oxidative stressors (e.g., H₂O₂) can assess neuroprotection. Confounders like serum interference are minimized by using serum-free media, and results are validated via Western blot (e.g., Bcl-2/Bax ratios) .

Q. How does enantiomeric configuration [(R) vs. (S)] impact enzymatic inhibition kinetics?

  • Methodological Answer : Enantiomers often exhibit divergent binding modes. Kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes (e.g., monoamine oxidases) reveal stereospecific inhibition. The (R)-enantiomer may show higher affinity due to optimal spatial alignment with active sites .

Methodological Considerations

  • Data Validation : Cross-reference NMR/HRMS data with PubChem or CAS entries (e.g., CAS 336182-14-0) for consistency .
  • Contradiction Analysis : Use meta-analysis frameworks to compare results across studies, focusing on variables like solvent polarity and temperature .
  • Ethical Compliance : Adhere to in vitro research guidelines; avoid in vivo applications without regulatory approval .

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